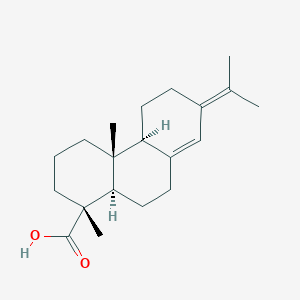
Neoabietic acid
概要
説明
Neoabietic acid is a compound that has been studied for its ability to be separated from a gum rosin mixture using molecular recognition techniques. The separation process utilizes 2-amino-6-methyl-pyridine as a recognition reagent, which forms a complex with neoabietic acid, allowing for its isolation. The complex crystallizes in the monoclinic space group, and X-ray structure analysis reveals an extensive hydrogen-bonding network between neoabietic acid and amino(methyl)pyridine, which aids in the separation process .
Synthesis Analysis
While the provided papers
科学的研究の応用
Neoadjuvant Therapy in Cancer
Neoadjuvant therapy refers to treatments administered before the main treatment, usually surgery, to shrink tumors or enhance the effectiveness of the main treatment. Neoabietic acid may have applications in the context of neoadjuvant therapy in cancer treatment. Although the specific role of neoabietic acid in this context is not directly mentioned, understanding the broader concept of neoadjuvant therapy and its importance in cancer treatment could provide insights into potential research applications for neoabietic acid. Neoadjuvant therapy can increase survival rates, decrease the risk of comorbidities and mortality, and improve the cost-effectiveness of cancer treatment by increasing the completion rate of multimodal treatment (Jinzhi Xu et al., 2020).
Neoantigen and Immunotherapy
Neoantigens are novel antigens resulting from tumor-specific mutations not present in normal tissues. They are recognized by the immune system, making them crucial targets for cancer immunotherapy. Neoabietic acid's potential role in this domain could be significant, given the emphasis on neoantigen-specific immune responses in cancer treatment. The development of neoantigen vaccines aims to induce neoantigen-specific immune responses and antitumor immunity while minimizing potential autoimmune toxicity. Advances in sequencing technologies and neoantigen prediction algorithms have dramatically improved the ability to identify and prioritize cancer neoantigens, leading to considerable enthusiasm for the development of neoantigen vaccines (Suangson Supabphol et al., 2021).
Neoadjuvant Therapy in Breast Cancer
Neoadjuvant therapy is also notably applied in breast cancer treatment. The utilization of neoadjuvant therapy in breast cancer clinical trials has led to standardized definitions and endpoints, providing a common language that enhances the analysis and interpretation of results across clinical trials. This standardization is crucial in exploiting the clinical and scientific potential of the neoadjuvant setting in breast cancer (D. Fumagalli et al., 2012).
Neoantigen Identification and Clinical Benefit
The identification and prioritization of tumor-specific neoantigens are essential steps in the development of personalized neoantigen-based cancer vaccines and adoptive T-cell therapies. This research aims to increase tumor-specific T-cell responses, thereby enhancing the clinical efficacy of current cancer immunotherapies. Neoantigens can be predicted in all cancer types with high and low tumor mutation burdens, partly by exploiting tumor-specific aberrations. Improved identification, selection, and prioritization of tumor-specific neoantigens are needed to extend the scope of benefits from cancer vaccines and adoptive T-cell therapies (L. De Mattos-Arruda et al., 2020).
Safety And Hazards
将来の方向性
There is ongoing research into the properties and potential applications of neoabietic acid. For example, a study has proposed a simple methodology to identify strengths and weaknesses of the molecules derived from neoabietic acid to be used as fuel components . Another study synthesized a series of ureido derivatives of neoabietic acid , suggesting potential for further chemical modifications and applications.
特性
IUPAC Name |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-ylidene-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h12,16-17H,5-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMSWPSAVZAMKR-ONCXSQPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022038 | |
| Record name | Neoabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neoabietic acid | |
CAS RN |
471-77-2 | |
| Record name | Neoabietic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neoabietic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEOABIETIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5007 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neoabietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4aR,4bS,10aR)-1,4a-dimethyl-7-(propan-2-ylidene)-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOABIETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I5YI4CXJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



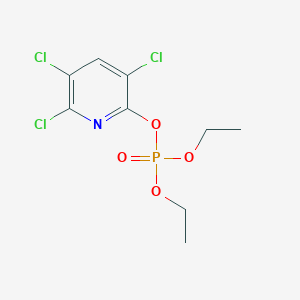
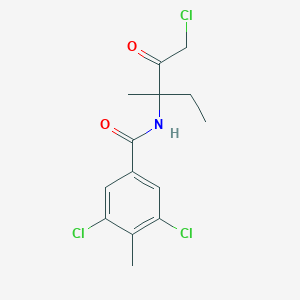
![3-Ethoxy-2-methyl-5H-benzo[7]annulene](/img/structure/B129028.png)
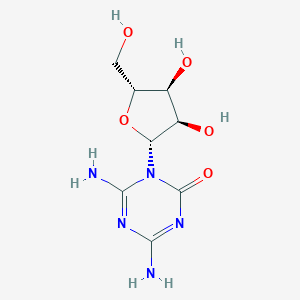

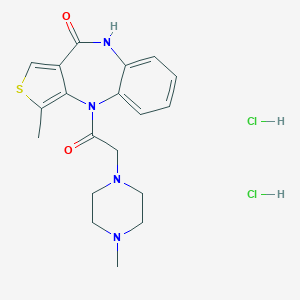
![(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane](/img/structure/B129037.png)
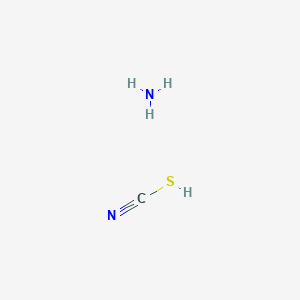
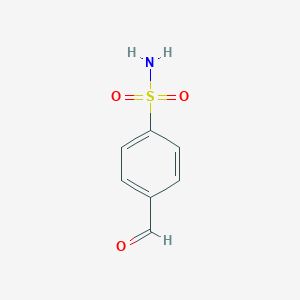
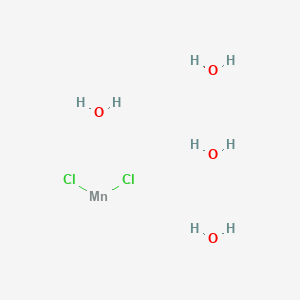
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
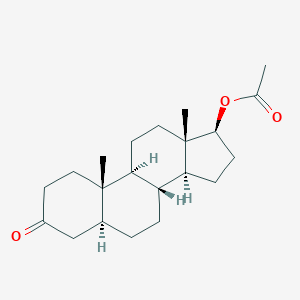
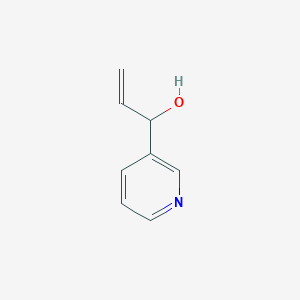
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)